molecular formula C20H27ClN2 B15342077 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride CAS No. 30115-75-4

6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride

Cat. No.: B15342077
CAS No.: 30115-75-4
M. Wt: 330.9 g/mol
InChI Key: RYKNHZNPGIZMFQ-UHFFFAOYSA-N
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Description

6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by its unique molecular arrangement, which includes a dibenzazonine core with a methylamino propyl side chain, and is typically found in its hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride involves multiple steps, starting with the formation of the dibenzazonine core. This core is typically synthesized through a series of cyclization reactions involving aromatic precursors. The methylamino propyl side chain is then introduced through alkylation reactions, where the appropriate alkyl halide is reacted with the dibenzazonine intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps and continuous flow reactors for alkylation reactions. Purification is achieved through recrystallization and chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-allyl-
  • 6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(2-(dimethylamino)propyl)-, hydrochloride
  • 6H-Dibenz[c,g]azonine-6-ethanamine,5,7,12,13-tetrahydro-N,N,a-trimethyl-, hydrochloride

Uniqueness

6H-Dibenz(c,g)azonine, 5,7,12,13-tetrahydro-6-(3-(methylamino)propyl)-, hydrochloride is unique due to its specific side chain and the resulting pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

30115-75-4

Molecular Formula

C20H27ClN2

Molecular Weight

330.9 g/mol

IUPAC Name

N-methyl-3-(5,7,12,13-tetrahydrobenzo[d][2]benzazonin-6-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C20H26N2.ClH/c1-21-13-6-14-22-15-19-9-4-2-7-17(19)11-12-18-8-3-5-10-20(18)16-22;/h2-5,7-10,21H,6,11-16H2,1H3;1H

InChI Key

RYKNHZNPGIZMFQ-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1CC2=CC=CC=C2CCC3=CC=CC=C3C1.Cl

Origin of Product

United States

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